

# On-target versus off-target mechanisms of

Larotrectinib resistance

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Compound of Interest

Compound Name: Larotinib mesylate hydrate

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# **Larotrectinib Resistance Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding ontarget and off-target mechanisms of Larotrectinib resistance.

## Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to Larotrectinib?

Acquired resistance to Larotrectinib, a first-generation TRK inhibitor, can be broadly categorized into two main types: on-target and off-target mechanisms.[1][2][3]

- On-target resistance involves the development of secondary mutations within the
  neurotrophic receptor tyrosine kinase (NTRK) gene itself.[1][2] These mutations typically
  occur in the kinase domain and interfere with Larotrectinib binding.
- Off-target resistance involves the activation of alternative signaling pathways that bypass the need for TRK signaling, thereby rendering the drug ineffective.[1][4]

Q2: My cells are showing resistance to Larotrectinib. How can I determine if it is due to ontarget mechanisms?



To investigate on-target resistance, you should look for secondary mutations in the NTRK gene. The most common on-target resistance mutations are found in three key regions of the kinase domain: the solvent front, the gatekeeper residue, and the xDFG motif.[1][2][5]

#### Recommended Action:

Next-Generation Sequencing (NGS): Perform targeted NGS of the NTRK gene in your resistant cell lines or patient samples.[6][7][8][9][10][11] This will allow for the identification of specific point mutations. Look for mutations listed in the table below.

## **On-Target Resistance Mechanisms: A Closer Look**

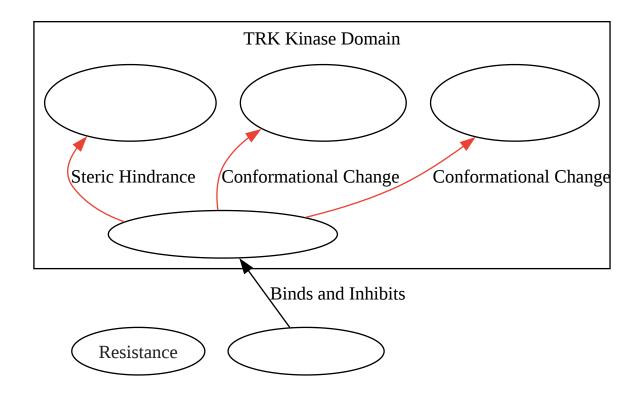
On-target resistance to Larotrectinib is primarily driven by acquired mutations in the NTRK kinase domain. These mutations sterically hinder the binding of Larotrectinib to the ATP-binding pocket of the TRK protein.[2]

Table 1: Common On-Target Resistance Mutations to Larotrectinib

Mutation Region	Specific Mutations	Effect on Larotrectinib Binding
Solvent Front	NTRK1 G595R, NTRK2 G639R, NTRK3 G623R[1][2]	Steric hindrance preventing drug binding. This is the most common mechanism of ontarget resistance.[3][12][13]
Gatekeeper	NTRK1 F589L, NTRK2 F633L, NTRK3 F617L/I[1][2]	Alters the conformation of the ATP binding pocket.
xDFG Motif	NTRK1 G667S, NTRK3 G696A[14]	Induces conformational changes in the kinase domain. [2]

Note: Second-generation TRK inhibitors, such as Selitrectinib (LOXO-195) and Repotrectinib, have been developed to overcome some of these on-target resistance mutations, particularly those in the solvent front.[6][14][15]





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Q3: What if I don't find any on-target mutations? What are the off-target resistance mechanisms?

If no NTRK kinase domain mutations are identified, the resistance is likely due to off-target mechanisms.[1][4] This involves the activation of bypass signaling pathways that promote cell survival and proliferation independently of TRK signaling. The most commonly implicated pathway is the MAPK pathway.[1][16][17]

#### Recommended Action:

- Phospho-protein Analysis: Use Western blotting to examine the phosphorylation status of key downstream signaling molecules like MEK and ERK in the MAPK pathway, and AKT in the PI3K/AKT pathway.[18][19] Increased phosphorylation in the presence of Larotrectinib suggests pathway activation.
- Targeted Gene Panel Sequencing: Sequence a panel of genes known to be involved in cancer signaling pathways, such as BRAF, KRAS, NRAS, MET, and FGFR1.[20][21][22]



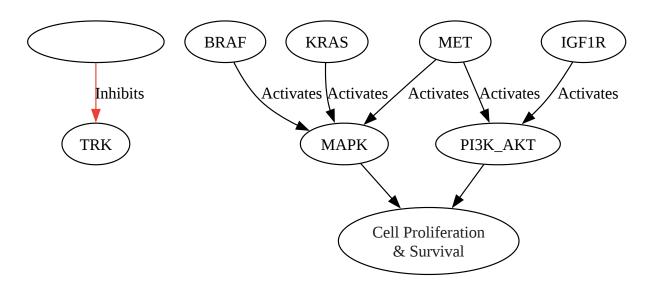
## Off-Target Resistance Mechanisms: A Closer Look

Off-target resistance circumvents TRK inhibition by activating alternative signaling cascades.

**Table 2: Common Off-Target Resistance Mechanisms to** 

Larotrectinib

Activating Alteration	Pathway Activated	Downstream Effectors
BRAF V600E mutation[13][22]	MAPK Pathway	MEK, ERK
KRAS G12D/G12A/G12V mutations[5][6][22]	MAPK Pathway	MEK, ERK
NRAS mutations[20]	MAPK Pathway	MEK, ERK
MET Amplification[13][21]	Multiple Pathways	PI3K/AKT, MAPK
IGF1R Activation[1][2]	PI3K/AKT Pathway	AKT, mTOR
FGFR1 alterations[20]	Multiple Pathways	PI3K/AKT, MAPK



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### **Experimental Protocols**

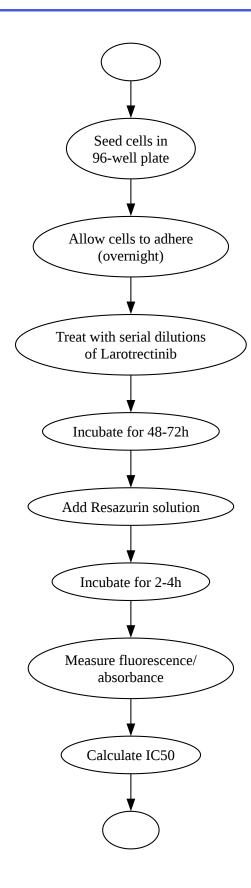


### **Cell Viability Assay (Resazurin-based)**

This protocol is used to determine the cytotoxic effects of a drug on cultured cells.[23][24][25] [26][27]

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Drug Treatment: Treat the cells with a serial dilution of Larotrectinib or other inhibitors for 48-72 hours. Include a vehicle-only control.
- Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
- Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.
- Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.





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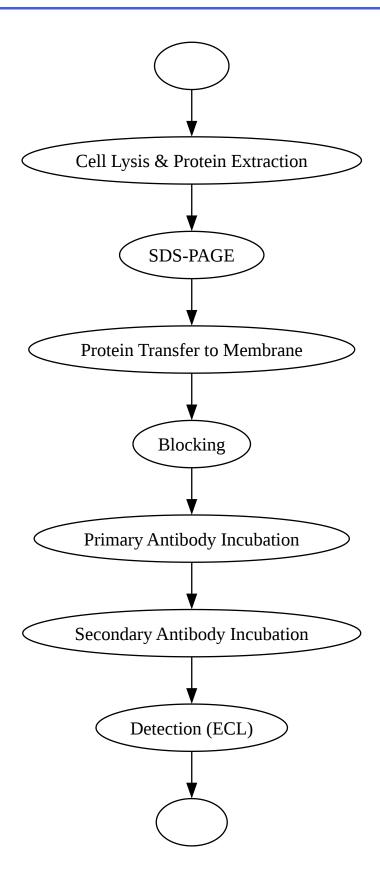


### **Western Blotting for Signaling Pathway Analysis**

This protocol is used to detect specific proteins in a sample and assess their phosphorylation status.[18][28][29]

- Sample Preparation: Lyse cells to extract total protein. Determine protein concentration using a standard assay (e.g., BCA).
- SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.





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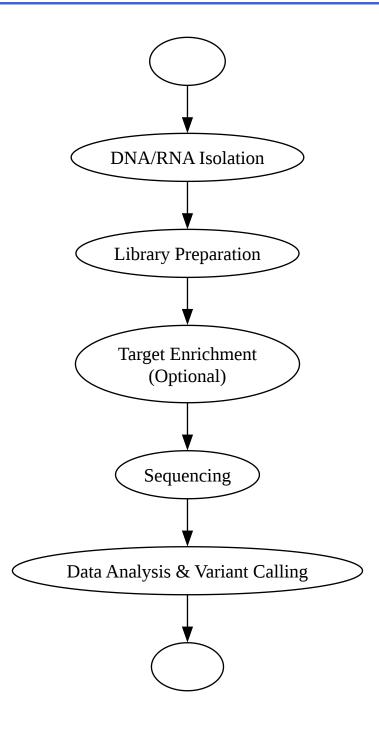


# **Next-Generation Sequencing (NGS) for Mutation Detection**

NGS is a high-throughput method to sequence DNA or RNA, enabling the identification of genetic mutations.[7][8][9][10][11]

- Sample Preparation: Isolate genomic DNA or RNA from resistant cells or tumor tissue.
- Library Preparation: Fragment the nucleic acids and add adapters to create a sequencing library.
- Target Enrichment (Optional): For targeted sequencing, use probes to capture specific regions of interest (e.g., the NTRK1/2/3 genes).
- Sequencing: Sequence the prepared library on an NGS platform.
- Data Analysis: Align the sequencing reads to a reference genome and call variants (mutations) using bioinformatics software.





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